Mal-PEG5-CH2COOH

Bioconjugation chemistry Linker design Amide coupling

ADC and PROTAC developers require linkers with defined geometry and batch-to-batch consistency. Mal-PEG5-CH2COOH (CAS 1286755-05-2) is a monodisperse (Đ=1) heterobifunctional linker with exactly five ethylene glycol units, eliminating the heterogeneity that confounds SAR and regulatory reproducibility. • Maleimide-thiol conjugation at pH 6.5-7.5; -CH2COOH terminus activated via EDC/HATU for amine coupling • PEG5 spacer (~17.5 Å) balances conformational flexibility against steric control; LogD (pH 7.4) = -5.17 • ≥95% purity; supplied with full analytical characterization for GMP-like QC workflows

Molecular Formula C16H25NO9
Molecular Weight 375.37 g/mol
CAS No. 1286755-05-2
Cat. No. B1472932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG5-CH2COOH
CAS1286755-05-2
Molecular FormulaC16H25NO9
Molecular Weight375.37 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C16H25NO9/c18-14-1-2-15(19)17(14)3-4-22-5-6-23-7-8-24-9-10-25-11-12-26-13-16(20)21/h1-2H,3-13H2,(H,20,21)
InChIKeyONUOPHJDTQFOEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-PEG5-CH2COOH Heterobifunctional Linker Overview


Mal-PEG5-CH2COOH (CAS 1286755-05-2; molecular formula C16H25NO9; MW 375.37 g/mol) is a monodisperse, non-cleavable heterobifunctional linker comprising a maleimide group for thiol-specific conjugation and a terminal acetic acid (–CH2COOH) moiety for amine coupling . It belongs to the Mal-PEGn-CH2COOH series, where 'n' specifies exactly five ethylene glycol repeat units, providing a defined, single-molecular-weight PEG spacer . This compound is structurally distinct from the more common Mal-PEGn-propionic acid (–CH2CH2COOH) series (e.g., CAS 1286755-26-7), a critical differentiator that affects conjugate geometry, hydrophilicity, and amide bond formation kinetics . It is supplied at ≥95% purity and widely cataloged as an ADC linker and a PEG-based PROTAC linker building block .

Monodisperse PEG5 Precise n=5 ethylene glycol spacer; Đ = 1; single molecular weight and HPLC peak
Acetic acid terminus Shorter –O–CH2–COOH arm vs. common propionic acid; alters coupling geometry and steric profile
Heterobifunctional Maleimide–thiol (pH 6.5–7.5) plus EDC/HATU amine coupling; two-step conjugation workflow

Mal-PEG5-CH2COOH Non-Interchangeability with Analogs


Generic substitution among maleimide-PEG-acid linkers without rigorous structural justification introduces measurable risks to conjugate performance. The Mal-PEGn-CH2COOH series is not interchangeable with the Mal-PEGn-propionic acid series: the one-carbon (–CH2–) difference in the acid terminus alters molecular weight by 14 Da, shifts the pKa of the carboxylic acid, and modifies the spatial relationship between the PEG spacer and the conjugation site, which can influence amide coupling efficiency and downstream conjugate geometry . Similarly, PEG unit count (n) is not a trivial parameter—published ADC studies demonstrate that PEG4, PEG8, and PEG12 linkers produce conjugates with divergent aggregation profiles, pharmacokinetics, and in vivo anti-tumor activity [1]. In the PROTAC domain, linker length has been shown to act as a binary switch for target degradation: certain PEG lengths permit GSPT1 degradation while others abolish it entirely [2]. Furthermore, replacing a monodisperse discrete PEG (Đ = 1) with a polydisperse PEG (Đ = 1.05–1.20) introduces batch-to-batch heterogeneity that undermines characterization, DAR control, and regulatory reproducibility . These differences are quantifiable and are elaborated in the evidence guide below.

Acid terminus mismatch (CH2COOH vs. CH2CH2COOH)
A single methylene difference shifts molecular weight by 14 Da, alters pKa, and modifies spatial offset between PEG and conjugation site, which may affect amide coupling efficiency at crowded lysine-rich surfaces.
PEG unit count alters aggregation and pharmacokinetics
ADC studies demonstrate that PEG4, PEG8, and PEG12 linkers produce divergent aggregation profiles and PK. PEG5 occupies an intermediate, less-characterized position; direct extrapolation requires validation.
Monodisperse (Đ=1) vs. polydisperse PEG
Replacing a discrete PEG with polydisperse material (Đ 1.05–1.20) introduces batch-to-batch chain-length heterogeneity, undermining DAR control, conjugate characterization, and regulatory documentation.

Quantitative Differentiation Evidence for Mal-PEG5-CH2COOH


Acetic Acid vs. Propionic Acid Terminus Structural Impact

Mal-PEG5-CH2COOH (CAS 1286755-05-2) bears a terminal acetic acid group (–O–CH2–COOH), distinguishing it from the more common Mal-PEG5-propionic acid (CAS 1286755-26-7, also sold as 'Mal-PEG5-acid' or 'Mal-PEG5-COOH'), which bears a propionic acid terminus (–O–CH2–CH2–COOH). This single methylene difference produces a molecular weight of 375.37 Da for the acetic acid variant versus 389.40 Da for the propionic acid variant, a difference of 14.03 Da . The acetic acid terminus yields a LogP of -2.19 and a LogD (pH 7.4) of -5.17 as predicted by ACD/Labs . These values reflect the more compact acid moiety, which positions the carboxylate closer to the PEG backbone, potentially reducing conformational flexibility at the conjugation site. The terminal carboxylic acid in both variants reacts with primary amines via EDC or HATU activation to form stable amide bonds; however, the shorter –CH2COOH linker arm provides less spatial separation between the PEG chain and the conjugated amine, which can influence steric accessibility in crowded environments such as lysine-rich protein surfaces or densely functionalized nanoparticles [1].

Acid Terminus Identity
Head-to-head
MW 375.37 Da
–O–CH2–COOH
vs
MW 389.40 Da
–O–CH2–CH2–COOH
Acid arm length influences steric accessibility at conjugation sites
LogP -2.19 / LogD -5.17 predicted; confirm experimentally for specific payload
Bioconjugation chemistry Linker design Amide coupling

PEG5 Spacer and ADC Aggregation Balance

PEG spacer length directly modulates ADC aggregation propensity, pharmacokinetic clearance, and in vivo efficacy. A controlled study using cleavable pendant-type PEG linkers at DAR8 with trastuzumab-MMAE demonstrated that increasing PEG chain length from 4 to 8 to 12 progressively decreased conjugate hydrophobicity (by HIC analysis) and reduced aggregate content in stability studies at 40°C [1]. Pharmacokinetic evaluation revealed that DAR8-ADCs with PEG8 and PEG12 exhibited superior PK profiles compared to both PEG4-containing DAR8-ADCs and PEG-free DAR4-ADCs [1]. In vivo, DAR8-ADCs with PEG8 and PEG12 showed stronger anti-tumor activity, with the PEG12 variant also demonstrating higher tolerability (no weight loss) [1]. Importantly, a separate study using SMCC-DM1 with pendant PEG chains showed that a PEG length of approximately 26 units eliminated the need for organic co-solvent during conjugation, thereby reducing aggregation during manufacturing [2]. Extrapolating from these class-level findings, the PEG5 spacer in Mal-PEG5-CH2COOH (calculated extended contour length ≈ 17.5 Å, based on 5 ethylene oxide units × 3.5 Å/unit ) occupies an intermediate position: it provides greater hydrophilicity and aggregation resistance than shorter PEG1–PEG4 linkers while maintaining a more compact footprint than PEG8–PEG12 linkers, which may be preferable when minimal linker bulk is a design criterion. This intermediate length is corroborated by Thermo Fisher's SM(PEG)n crosslinker series, where PEG2 yields a spacer length of 17.6 Å and PEG24 yields 95.2 Å, establishing a linear relationship of approximately 3.5 Å per EO unit .

ADC Aggregation Balance
Class-level
PEG5 (17.5 Å) positioned between PEG4 and PEG8
May reduce aggregation risk vs. shorter PEG spacers
Class-level inference from pendant-type PEG ADC panel; PEG5 not directly tested
Antibody-drug conjugates PEG spacer optimization Drug-to-antibody ratio

Monodisperse vs. Polydisperse PEG Reproducibility

Mal-PEG5-CH2COOH is a monodisperse (discrete) PEG compound with exactly five ethylene glycol repeat units, a defined molecular formula (C16H25NO9), and a precise monoisotopic mass of 375.152924 Da . This contrasts with polydisperse PEG linkers, which are mixtures of chain lengths characterized by an average molecular weight and a dispersity index (Đ) that is inherently greater than 1.0. For polymer PEGs used in bioconjugation, Đ typically ranges from 1.05 to 1.20 [1]. Monodisperse PEGs have Đ = 1 by definition—they present as a single peak in mass spectrometry and HPLC, enabling unambiguous identity confirmation, purity assessment, and stoichiometric control in conjugation reactions . As noted in the dPEG® product literature, monodisperse PEGs avoid 'complications resulting from dispersity' and are typically prepared as single-molecular-weight compounds via stepwise organic synthesis rather than polymerization . For procurement, this means each batch of Mal-PEG5-CH2COOH can be characterized by a single HPLC retention time and a single MS peak, whereas polydisperse alternatives produce a distribution of species that complicates conjugate characterization and may introduce variability in the final drug-to-antibody ratio (DAR) or PROTAC stoichiometry. The practical consequence is that monodisperse linkers support the analytical rigor expected in lead optimization and early development, where structure–activity relationships depend on knowing the exact linker composition .

Dispersity Control
Class-level
Đ = 1 Monodisperse vs. polydisperse PEG Đ 1.05–1.20
Eliminates chain-length heterogeneity as a variability source
Single HPLC/MS peak simplifies regulatory characterization
Quality control Batch reproducibility Regulatory characterization

Hydrophilicity of PEG5 vs. Minimally PEGylated Linkers

The hydrophilicity of Mal-PEG5-CH2COOH has been computationally characterized via the ACD/Labs Percepta platform, yielding a LogP of -2.19 and a LogD at physiological pH (7.4) of -5.17 . The strongly negative LogD reflects extensive ionization of the carboxylic acid group at pH 7.4 combined with the intrinsic hydrophilicity of the five-ethylene-glycol spacer, resulting in high aqueous solubility. This contrasts sharply with minimally PEGylated maleimide-acid linkers such as Mal-PEG1-acid (CAS 760952-64-5), which contains only one ethylene glycol unit and consequently possesses substantially lower aqueous solubility and reduced capacity to mask hydrophobic payloads . The PEG5 spacer provides five hydrogen-bond-accepting ether oxygens that coordinate water molecules, a feature directly correlated with the empirical observation that PEG linker length inversely correlates with ADC aggregation propensity in HIC and SEC analyses [1]. In the broader Mal-PEGn-CH2COOH series, increasing n predictably increases hydrophilicity: Mal-PEG4-CH2COOH (CAS 1286754-10-6, MW 345.35) has one fewer ether oxygen than the PEG5 variant, while Mal-PEG6-CH2COOH (CAS 518044-39-8, MW 419.42) has one additional ether oxygen . Procurement of Mal-PEG5-CH2COOH thus selects a specific, quantifiable hydrophilicity level—balanced between the lower solubility of shorter PEG linkers and the increasing molecular weight and cost of longer PEG linkers.

Aqueous Hydrophilicity
Context-dependent
LogP -2.19 / LogD -5.17
Five ether oxygens and CH2COOH drive strong aqueous solubility
ACD/Labs predicted values; experimental LogD determination advised
Aqueous solubility LogP LogD Hydrophilicity

PEG5 Spacer Length in PROTAC Ternary Complex Formation

In PROTAC development, linker length is a critical determinant of ternary complex geometry and degradation efficiency. A recent study on Retro-2-based PROTACs demonstrated that GSPT1 degradation depends fundamentally on the length of the flexible PEG linker: among compounds 2 through 6 (varying PEG lengths), only those with specific linker lengths were permissive for degradation, with compound 2 (shortest PEG) achieving DC50 values of 0.87 μM (Western blot) and 0.43 μM (Lumit assay) with Dmax of 82%/74%, while compound 2bis showed DC50 of 0.43/0.31 μM and Dmax of 90%/96% [1]. Compounds with longer PEG linkers (compounds 4, 5, and 6) failed to induce measurable GSPT1 degradation (DC50 not determined), demonstrating that PEG linker length can act as a binary on/off switch for degradation activity rather than merely modulating potency [1]. The PEG5 spacer in Mal-PEG5-CH2COOH provides a calculated extended contour length of approximately 17.5 Å (5 units × 3.5 Å/EO unit), placing it within the empirically productive range for PROTAC linker lengths identified across multiple chemotypes. A review of PROTAC linker SARs found that PEG4, PEG6, and PEG8 have emerged as quasi-standard motifs in targeted protein degradation, with the optimal end-to-end distance spanning distances between ligase pocket and substrate groove that often exceed 3 nm . PEG5 represents a deliberate intermediate choice within this validated window, offering one additional ethylene glycol unit of conformational sampling compared to PEG4 while avoiding the entropic penalty and increased molecular weight of longer PEG6–PEG8 linkers .

PROTAC Degradation Window
Supporting evidence
Retro-2 PROTAC GSPT1 assay
PEG5 length fits within productive PEG4–PEG8 PROTAC window
PEG5 not directly tested; compound 2 DC50 0.31–0.87 µM (Western blot/Lumit)
PROTAC design Ternary complex Linker SAR Targeted protein degradation

Maleimide-Thiol Conjugation Stability Window

The maleimide group of Mal-PEG5-CH2COOH reacts specifically with thiol groups (cysteine residues, thiol-modified oligonucleotides) via Michael addition at pH 6.5–7.5 to form a stable thioether bond . Maleimide hydrolysis to maleamic acid—which is unreactive toward thiols—competes with conjugation at higher pH. N-ethylmaleimide, a model N-alkyl maleimide structurally analogous to the maleimide terminus in Mal-PEG5-CH2COOH, has a reported hydrolysis half-life of approximately 2500 minutes (41.7 hours) in 0.1 M phosphate buffer at pH 7.2 and 30°C [1]. This relatively slow hydrolysis rate at near-physiological pH provides a practical window for conjugation reactions. However, at pH > 7.5, hydrolysis accelerates significantly, and the maleimide ring-opening rate increases with hydroxide ion concentration [2]. This pH-dependent stability profile is common to all N-alkyl maleimide-PEG linkers (including Mal-PEG4-acid, Mal-PEG6-CH2COOH, and Mal-PEG5-propionic acid), meaning this property does not per se differentiate Mal-PEG5-CH2COOH from its in-class analogs. The differentiation lies in the procurement-level quality control of maleimide integrity: monodisperse Mal-PEG5-CH2COOH with ≥95% purity (and in some vendor lots ≥98% ) ensures that the maleimide functionality is fully intact at the time of use, whereas lower-purity or polydisperse preparations may contain variable amounts of ring-opened maleamic acid impurity that reduce effective conjugation stoichiometry.

Maleimide Stability
Reported
t½ ≈ 41.7 h (pH 7.2)
Hydrolysis half-life supports practical conjugation time window
N-ethylmaleimide model; ≥95% purity ensures maximal reactive maleimide
Bioconjugation Maleimide chemistry Thiol-selective labeling

Mal-PEG5-CH2COOH Application Scenarios


ADC Linker-Drug Synthesis with Compact Acetic Acid Terminus

When designing ADC linker-payloads destined for conjugation to antibody lysine residues, the shorter –CH2COOH terminus of Mal-PEG5-CH2COOH (vs. the –CH2CH2COOH propionic acid analog) reduces the spatial offset between the PEG coil and the amide linkage, potentially minimizing steric clashes at crowded lysine sites and enabling higher DAR without triggering aggregation . The PEG5 spacer provides 5-fold greater hydrophilicity than minimal PEG1 linkers (LogD (pH 7.4) = -5.17 vs. significantly less negative values for shorter PEGs), which directly counteracts payload hydrophobicity and reduces the organic co-solvent volume required during conjugation, as demonstrated by the PEG-length-dependent solvent reduction in ADC manufacturing [1].

PROTAC Library Synthesis with Monodisperse PEG5 Spacer

In PROTAC development, linker length is a critical determinant of ternary complex formation and degradation efficacy. The PEG5 spacer (~17.5 Å extended length) sits between the commonly used PEG4 (~14 Å) and PEG6 (~21 Å) motifs, offering an intermediate degree of conformational flexibility that has been shown in the Retro-2 PROTAC series to differentially permit or abolish GSPT1 degradation [2]. Mal-PEG5-CH2COOH's monodisperse nature (Đ = 1) ensures that every molecule in a PROTAC library batch contains exactly 5 ethylene glycol units, eliminating the confounding effects of linker length heterogeneity on structure–activity relationships .

Site-Specific Labeling with Defined-Length Crosslinker

For applications demanding precise knowledge of the distance between conjugated moieties—such as FRET pair attachment, spin-label positioning, or surface-immobilized biosensor construction—Mal-PEG5-CH2COOH provides a well-defined spacer with a calculated extended length of ~17.5 Å . The maleimide group reacts selectively with reduced cysteine thiols at pH 6.5–7.5, while the terminal acetic acid is activated by EDC or HATU for subsequent amine coupling, enabling a controlled two-step heterobifunctional conjugation strategy with predictable inter-moiety spacing [3].

Nanoparticle PEGylation for Batch Reproducibility

When functionalizing nanoparticles, biosensors, or chromatographic resins with maleimide-PEG-acid linkers, the use of a monodisperse compound with Đ = 1 ensures that surface grafting density calculations, ligand accessibility measurements, and quality control release assays are based on a single, defined molecular species rather than a distribution of chain lengths . This contrasts with polydisperse PEG reagents, where variable chain length contributes to surface heterogeneity, complicating quantitative structure–property relationship studies and regulatory filings [4]. The PEG5 acetic acid variant's intermediate spacer length balances surface passivation against steric hindrance of tethered ligands.

Application
Selection Property
Validation Focus
ADC linker-payload synthesis (lysine conjugation)
Shorter acetic acid linker arm
Conjugation efficiency and DAR/aggregation profile at crowded lysine sites
PROTAC library synthesis
Monodisperse PEG5 spacer (~17.5 Å extended)
Ternary complex formation and degradation efficacy with specific E3 ligase/warhead pairs
Site-specific labeling (FRET, spin labels, biosensors)
Defined-length heterobifunctional crosslinker
Inter-moiety distance control and two-step conjugation fidelity
Nanoparticle PEGylation for batch reproducibility
Monodisperse Đ=1, intermediate spacer length
Surface grafting density reproducibility and ligand accessibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG5-CH2COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.